molecular formula C17H15F3O B1327939 3',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898778-12-6

3',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1327939
CAS No.: 898778-12-6
M. Wt: 292.29 g/mol
InChI Key: MNLYNJADRGQIMS-UHFFFAOYSA-N
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Description

3’,5’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is a chemical compound with the molecular formula C₁₇H₁₅F₃O and a molecular weight of 292.3 g/mol . This compound is known for its unique structural composition, which includes both dimethyl and trifluorophenyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .

Industrial Production Methods

While specific industrial production methods for 3’,5’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone are not extensively documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial applications. The use of environmentally benign organoboron reagents and the relatively stable reaction conditions make this method favorable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

3’,5’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone has diverse applications in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 3’,5’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s trifluorophenyl group can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3’,4’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone
  • 4’-Bromo-3’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone
  • 3’,5’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

Uniqueness

3’,5’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O/c1-10-5-11(2)7-13(6-10)16(21)4-3-12-8-14(18)17(20)15(19)9-12/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLYNJADRGQIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645016
Record name 1-(3,5-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-12-6
Record name 1-Propanone, 1-(3,5-dimethylphenyl)-3-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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